molecular formula C9H13BrClNO B1408384 (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-36-4

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

Cat. No. B1408384
CAS RN: 1442114-36-4
M. Wt: 266.56 g/mol
InChI Key: NTHODELWIPTHOQ-DDWIOCJRSA-N
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Description

Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. The amino group might participate in reactions such as acylation or alkylation. The alcohol group could potentially be dehydrated to form an alkene or could undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its solubility in water and other solvents, and its melting and boiling points .

Scientific Research Applications

Antimicrobial Activity

Amino bromophenyl compounds have been shown to exhibit antimicrobial activity. The presence of the amide linkage in these compounds can facilitate hydrogen bonding with amino acid residues, leading to better fitting within receptors and exhibiting antimicrobial properties .

Anticancer Activity

Similar compounds have been utilized in the synthesis of chemotherapeutic agents due to their effectiveness and selectivity against cancer cells. The structural characteristics of these compounds allow for potential anticancer activities .

Molecular Modelling

The structural features of amino bromophenyl compounds make them suitable for molecular modelling studies. These studies can help in understanding the interaction between drugs and their targets, which is crucial for drug design .

Synthesis of Novel Derivatives

Amino bromophenyl compounds serve as building blocks for the synthesis of a variety of novel derivatives with potential therapeutic applications. These derivatives can be designed to overcome microbial resistance or to target specific pathways in cancer cells .

Biological Significance Studies

Research into amino bromophenyl compounds often involves exploring their biological significance, including how they interact with biological systems at the molecular level and their overall impact on biological processes .

Drug Development

Due to their pharmacological properties, amino bromophenyl compounds are often investigated in drug development processes, particularly in the early stages where potential drug candidates are identified and optimized .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, if it shows activity against biological targets of interest .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of acylsulfonamides and acylsulfamides , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.

Biochemical Pathways

Given its potential role in the synthesis of acylsulfonamides and acylsulfamides , it may influence pathways involving these compounds. Acylsulfonamides and acylsulfamides are involved in a variety of biological processes, including protein synthesis and metabolism.

Result of Action

Based on its potential role in the synthesis of acylsulfonamides and acylsulfamides , it may influence cellular processes such as protein synthesis and metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets.

properties

IUPAC Name

(2R)-3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHODELWIPTHOQ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

CAS RN

1442114-36-4
Record name Benzeneethanol, β-(aminomethyl)-4-bromo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1442114-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 2
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 3
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 4
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 5
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 6
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

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